molecular formula C13H17IN2O2 B7161660 N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide

N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide

Cat. No.: B7161660
M. Wt: 360.19 g/mol
InChI Key: KYJUPUORPJSEJG-UHFFFAOYSA-N
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Description

N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methyl group

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-8-5-11(14)7-15-12(8)16-13(17)10-3-4-18-9(2)6-10/h5,7,9-10H,3-4,6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJUPUORPJSEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C(=O)NC2=NC=C(C=C2C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide typically involves the iodination of a pyridine derivative followed by the formation of the carboxamide group. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure safety and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate the effects of halogenated pyridine derivatives on biological systems.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and other functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethyl-propionamide
  • N-(5-iodo-4-methylpyridin-2-yl)-2,2-dimethyl-propionamide
  • N-(3-iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Uniqueness

N-(5-iodo-3-methylpyridin-2-yl)-2-methyloxane-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

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